molecular formula C21H27FN2O3S2 B2376299 5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235339-86-2

5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2376299
CAS No.: 1235339-86-2
M. Wt: 438.58
InChI Key: MUTQWFOYPVSROW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in modern medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide core, a privileged structure in pharmaceuticals, strategically substituted with a fluorine atom and a methoxy group. The incorporation of fluorine is a common strategy in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The compound's structure includes a piperidine ring, a common motif in bioactive molecules, further diversified with a (methylthio)benzyl group. This specific molecular architecture suggests potential for interaction with various enzyme families, including proteases and kinases, making it a valuable chemical tool for probing biological systems . Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel therapeutic agents. Its applications span across multiple fields, including the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and in vitro screening assays to investigate new mechanisms of action. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S2/c1-27-19-8-7-18(22)13-21(19)29(25,26)23-14-16-9-11-24(12-10-16)15-17-5-3-4-6-20(17)28-2/h3-8,13,16,23H,9-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQWFOYPVSROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS No. 1235339-86-2) is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a sulfonamide group and a piperidine moiety, suggests a variety of interactions with biological targets, making it an interesting subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C21H27FN2O3S2C_{21}H_{27}FN_{2}O_{3}S_{2}, with a molecular weight of 438.6 g/mol. The compound features a fluorine atom and a methoxy group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H27FN2O3S2C_{21}H_{27}FN_{2}O_{3}S_{2}
Molecular Weight438.6 g/mol
CAS Number1235339-86-2

Anticancer Potential

Recent studies have explored the anticancer activity of compounds similar to this compound. For instance, compounds containing similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Case Study: Antiproliferative Activity

A study focusing on sulfonamide derivatives indicated that modifications in the piperidine ring can enhance anticancer activity. The specific substitution patterns on the benzene and piperidine rings were found to correlate with increased cytotoxicity against cancer cells, suggesting that this compound could exhibit similar properties .

The proposed mechanism of action for sulfonamide compounds includes:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, potentially targeting pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific checkpoints, further inhibiting cancer progression.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may also exhibit:

  • Antiviral Activity : Similar heterocyclic compounds have been reported to inhibit viral replication, particularly against hepatitis C virus (HCV), by targeting viral polymerases .

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound can inhibit various cancer cell lines effectively. For example, one study reported an IC50 value of approximately 20 µM against MDA-MB-231 cells for a related sulfonamide derivative .

In Vivo Studies

Preliminary in vivo studies on related compounds have shown promising results in reducing tumor size in xenograft models, indicating potential therapeutic applications in oncology.

Study TypeCell LineIC50 Value (µM)
In VitroMDA-MB-23120
In VivoXenograft ModelTumor reduction observed

Comparison with Similar Compounds

Substituent Variations

The benzenesulfonamide moiety in similar compounds varies in halogenation (Cl, F) and alkoxy (methoxy, trifluoroethoxy) substitutions, which influence electronic properties and receptor binding. The piperidine substituent also differs, with analogs featuring dihydrobenzofuran, biphenyl, or naphthalene groups ().

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Fluorine and Methoxy Groups : The 5-fluoro substituent may enhance metabolic stability and membrane permeability compared to chloro analogs, while the 2-methoxy group could improve receptor affinity through hydrophobic interactions .

Physicochemical Properties

  • Molecular Weight : Estimated ~500 g/mol, within the range of bioactive sulfonamides ().
  • Physical State : Likely a solid or oil, depending on crystallization tendencies (cf. Compound 17 in is a yellow solid).

Key Research Findings from Analogs

Dual α2A/5-HT7 Antagonists: Compounds 15–18 () exhibit nanomolar affinity for α2A and 5-HT7 receptors, with selectivity influenced by substituents. The 5-chloro-2-methoxy analog (Compound 17) showed balanced potency, suggesting the target compound’s 5-fluoro-2-methoxy groups may offer improved selectivity .

Uroselective α1A/α1D Antagonists : Trifluoroethoxy-substituted analogs () demonstrate subtype-specific adrenergic receptor antagonism, highlighting the role of electron-withdrawing groups in receptor interaction .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide bond formation, piperidine functionalization, and introduction of the methylthio-benzyl group. Key steps:
  • Sulfonylation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with the piperidine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Piperidine Modification : Use reductive amination (NaBH3_3CN, MeOH) to attach the 2-(methylthio)benzyl group to the piperidine nitrogen .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) to reduce byproducts like unreacted sulfonyl chloride or over-alkylation .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm via 1^1H/13^13C NMR (e.g., sulfonamide proton at δ 10–11 ppm; piperidine methylene at δ 2.5–3.5 ppm) and HRMS (exact mass ± 2 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to verify stoichiometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays .
  • Cellular Uptake : Measure intracellular concentration in cell lines (e.g., HEK293) via LC-MS to assess membrane permeability .
  • Cytotoxicity : Perform MTT assays (48–72 hr exposure) to rule out nonspecific toxicity at µM–mM ranges .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Focus on the sulfonamide group’s hydrogen-bonding potential and the piperidine ring’s spatial orientation .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
  • SAR Analysis : Compare with analogs (e.g., chloro vs. fluoro substituents) to identify critical pharmacophores .

Q. How can structural contradictions in crystallographic vs. solution-phase data be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Determine solid-state conformation (e.g., piperidine chair vs. boat) and compare with solution-phase NMR data (e.g., NOESY for proximity correlations) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify energetically favorable conformers .
  • Solvent Effects : Use DMSO-d6_6 vs. CDCl3_3 to evaluate solvent-driven conformational changes .

Q. What strategies mitigate off-target interactions while enhancing selectivity?

  • Methodological Answer :
  • Proteome Profiling : Use affinity chromatography (immobilized compound) with MS/MS to identify off-target binders .
  • Isotopic Labeling : Synthesize 19^{19}F-labeled analogs for real-time tracking in cellular assays .
  • Selective Functionalization : Introduce steric hindrance (e.g., ortho-substituents on the benzyl group) to block non-specific interactions .

Q. How can contradictory activity data across assays be reconciled?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence vs. radiometric assays) to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS to identify in situ degradation products (e.g., sulfonamide hydrolysis) that may skew results .
  • Cell-Type Specificity : Compare activity in primary cells vs. immortalized lines to assess context-dependent effects .

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